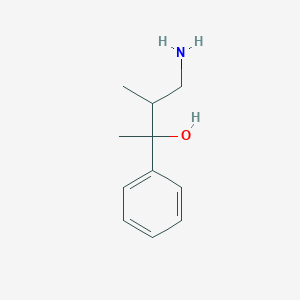

4-Amino-3-methyl-2-phenylbutan-2-OL

Description

4-Amino-3-methyl-2-phenylbutan-2-OL is an organic compound with the molecular formula C({11})H({17})NO This compound features a unique structure with an amino group, a methyl group, and a phenyl group attached to a butanol backbone

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-amino-3-methyl-2-phenylbutan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-9(8-12)11(2,13)10-6-4-3-5-7-10/h3-7,9,13H,8,12H2,1-2H3 |

InChI Key |

DDBQVTIIDFCISN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methyl-2-phenylbutan-2-OL typically involves multi-step organic reactions One common method starts with the alkylation of acetophenone to introduce the phenyl group

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency. Continuous flow reactors and other advanced technologies might be employed to scale up the production.

Types of Reactions:

Oxidation: The hydroxyl group in 4-Amino-3-methyl-2-phenylbutan-2-OL can be oxidized to form a ketone or aldehyde, depending on the conditions.

Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are commonly used.

Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)) can be used for substitution reactions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Various amine derivatives.

Substitution: Halogenated compounds or other substituted derivatives.

Scientific Research Applications

4-Amino-3-methyl-2-phenylbutan-2-OL has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Amino-3-methyl-2-phenylbutan-2-OL exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and engage in various biochemical pathways.

Comparison with Similar Compounds

4-Phenyl-2-butanol: Shares a similar butanol backbone but lacks the amino group.

3-Amino-2-phenylpropan-1-ol: Similar structure but with a different arrangement of functional groups.

Uniqueness: 4-Amino-3-methyl-2-phenylbutan-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Biological Activity

4-Amino-3-methyl-2-phenylbutan-2-OL, also known as a derivative of phenylbutanol, is a compound of considerable interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.

Antimicrobial Activity

Research indicates that 4-Amino-3-methyl-2-phenylbutan-2-OL exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound operates through mechanisms that disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death .

Anticancer Properties

One of the most promising areas of research involves the anticancer potential of this compound. A study highlighted its ability to induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and the modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

Emerging evidence suggests that 4-Amino-3-methyl-2-phenylbutan-2-OL may possess neuroprotective properties. Animal models have shown that it can reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier enhances its potential therapeutic applications in neurology .

The biological activity of 4-Amino-3-methyl-2-phenylbutan-2-OL is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.

- Receptor Modulation : It is believed to interact with neurotransmitter receptors, which could explain its neuroprotective effects.

- Cell Signaling Pathways : The compound influences key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and apoptosis regulation .

Case Study 1: Anticancer Activity

In a controlled study involving HeLa cells, treatment with varying concentrations of 4-Amino-3-methyl-2-phenylbutan-2-OL resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating that the compound effectively triggers programmed cell death mechanisms .

Case Study 2: Neuroprotection in Animal Models

In a mouse model of Alzheimer's disease, administration of the compound led to significant improvements in cognitive function as assessed by maze tests. Histological analysis revealed reduced amyloid plaque formation and decreased levels of pro-inflammatory cytokines in brain tissue samples .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Amino-3-methyl-2-phenylbutan-2-OL | Amino alcohol | Antimicrobial, Anticancer |

| 3-Amino-2-methylbutanol | Simple amino alcohol | Limited antimicrobial |

| Phenylbutanol | Alcohol | Mild sedative effects |

Q & A

Q. What are the established synthetic routes for 4-Amino-3-methyl-2-phenylbutan-2-OL, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of amino alcohols like 4-Amino-3-methyl-2-phenylbutan-2-OL typically involves reductive amination or Grignard reactions followed by stereoselective reduction. For example, analogous compounds (e.g., (S)-2-Amino-4-phenylbutan-1-ol) are synthesized via multi-step procedures involving ketone intermediates and catalytic hydrogenation . Optimization includes adjusting solvent polarity (e.g., THF vs. ethanol), temperature (20–80°C), and catalyst loading (e.g., 5–10% Pd/C). Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. How can the structural integrity and purity of 4-Amino-3-methyl-2-phenylbutan-2-OL be validated experimentally?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Confirm stereochemistry and substituent positions by comparing chemical shifts to structurally similar compounds (e.g., 3-Methyl-4-phenylbutan-2-ol) .

- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase columns (C18) with acetonitrile/water gradients.

- FT-IR : Identify functional groups (e.g., -NH₂, -OH) via characteristic absorption bands (3300–3500 cm⁻¹ for amines) .

Q. What safety protocols are recommended for handling amino alcohols like 4-Amino-3-methyl-2-phenylbutan-2-OL in laboratory settings?

Methodological Answer: Follow guidelines for volatile organic compounds (VOCs) and amines:

- Use fume hoods for synthesis and purification to limit inhalation exposure.

- Adhere to IFRA safety standards for structurally related compounds (e.g., 4-Phenyl-3-buten-2-ol), which recommend limits for airborne concentrations and PPE (gloves, lab coats) .

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of 4-Amino-3-methyl-2-phenylbutan-2-OL?

Methodological Answer: Discrepancies in stereoselectivity often arise from competing reaction pathways (e.g., syn vs. anti addition). To address this:

- Perform kinetic vs. thermodynamic control studies by varying reaction temperatures and times.

- Use chiral auxiliaries or catalysts (e.g., BINAP-Ru complexes) to enforce enantioselectivity, as demonstrated in analogous amino alcohol syntheses .

- Cross-validate results with computational models (e.g., DFT calculations) to predict transition-state energetics .

Q. What computational tools are effective for predicting the reactivity and physicochemical properties of 4-Amino-3-methyl-2-phenylbutan-2-OL?

Methodological Answer: Leverage cheminformatics platforms:

- InChIKey : Generate unique identifiers (e.g., via tools like CC-DPS) to cross-reference databases for solubility, logP, and pKa .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS.

- QSAR Models : Corrogate substituent effects on bioavailability using datasets from structurally related phenylbutanols .

Q. How can researchers optimize catalytic systems for large-scale production of enantiomerically pure 4-Amino-3-methyl-2-phenylbutan-2-OL?

Methodological Answer: Focus on catalyst design and process engineering:

- Screen heterogeneous catalysts (e.g., Ni-based) for recyclability and selectivity under high-pressure H₂ conditions.

- Implement continuous-flow reactors to enhance mass transfer and reduce side reactions, as suggested for monoterpene derivatives .

- Validate scalability using DOE (Design of Experiments) to test variables like catalyst loading, pressure, and residence time.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of amino alcohol derivatives?

Methodological Answer: Cross-reference toxicological databases and validate via in vitro assays:

- Compare RIFM safety assessments (e.g., 4-Phenyl-3-buten-2-ol) with experimental LC50/EC50 data from in vitro cytotoxicity assays (e.g., HepG2 cells) .

- Account for structural variations (e.g., methyl vs. phenyl substituents) using read-across methodologies under OECD guidelines.

Key Considerations for Experimental Design

- Hygroscopicity Management : Amino alcohols often absorb moisture, altering reaction kinetics. Use molecular sieves or anhydrous solvents during synthesis .

- Data Reproducibility : Document batch-specific variables (e.g., solvent lot, catalyst age) and share raw spectral data via open-access platforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.